molecular formula C10H18N2 B6285724 [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine CAS No. 1243606-13-4

[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine

Cat. No.: B6285724
CAS No.: 1243606-13-4
M. Wt: 166.3
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Description

(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, dimethyl, and methylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine typically involves the reaction of 2,5-dimethylpyrrole with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by the reaction with formaldehyde and methylamine to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of any double bonds or functional groups present.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Bromine, chlorine

Major Products Formed

Scientific Research Applications

(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors[][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methylamine groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1243606-13-4

Molecular Formula

C10H18N2

Molecular Weight

166.3

Purity

75

Origin of Product

United States

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